
(5,5-Difluorotetrahydropyran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Difluorotetrahydropyran-3-yl)methanol is a chemical compound with the molecular formula C6H10F2O2 It is characterized by the presence of a tetrahydropyran ring substituted with two fluorine atoms at the 5-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanol typically involves the fluorination of tetrahydropyran derivatives One common method is the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluorotetrahydropyran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of (5,5-Difluorotetrahydropyran-3-yl)aldehyde or (5,5-Difluorotetrahydropyran-3-yl)carboxylic acid.
Reduction: Formation of (5,5-Difluorotetrahydropyran-3-yl)alcohol or (5,5-Difluorotetrahydropyran-3-yl)hydrocarbon.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
(5,5-Difluorotetrahydropyran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The methanol group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(5-Fluorotetrahydropyran-3-yl)methanol: Similar structure but with only one fluorine atom.
(5,5-Dichlorotetrahydropyran-3-yl)methanol: Similar structure but with chlorine atoms instead of fluorine.
(5,5-Difluorotetrahydrofuran-3-yl)methanol: Similar structure but with a furan ring instead of a pyran ring.
Uniqueness
(5,5-Difluorotetrahydropyran-3-yl)methanol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The tetrahydropyran ring provides a stable framework, while the methanol group offers versatility in chemical reactions and potential biological activity.
Properties
Molecular Formula |
C6H10F2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(5,5-difluorooxan-3-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)1-5(2-9)3-10-4-6/h5,9H,1-4H2 |
InChI Key |
YSOSVWRPUUQRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)


![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
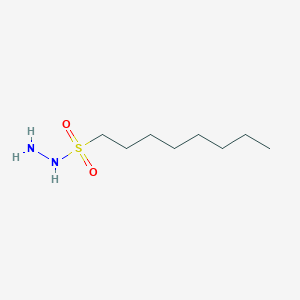
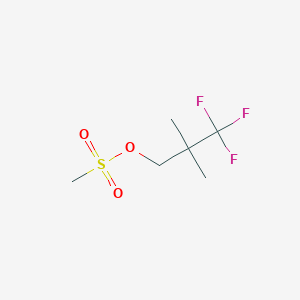
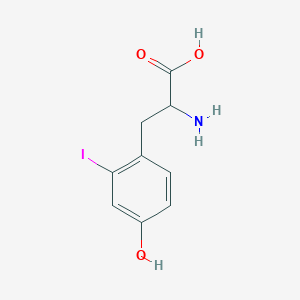

![(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13899696.png)
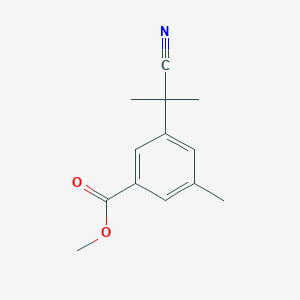
![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
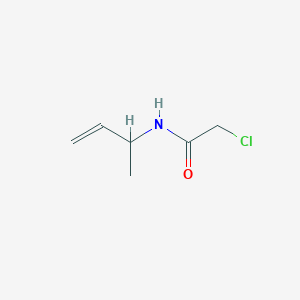
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)
